"biological activity of novel isoxazoloindole compounds"
"biological activity of novel isoxazoloindole compounds"
An In-depth Technical Guide on the Biological Activity of Novel Isoxazoloindole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel isoxazoloindole compounds, focusing on their potential as therapeutic agents. The document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Isoxazoloindole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, and the inhibition of cell migration.
Quantitative Data for Anticancer Activity
The anticancer efficacy of various isoxazoloindole compounds is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazolo[5,4-b]pyridones | |||
| 7d | A-549 (Lung) | 1.8 ± 0.12 | [1] |
| 7d | H1299 (Lung) | 2.1 ± 0.15 | [1] |
| 7g | A-549 (Lung) | 2.5 ± 0.21 | [1] |
| 7g | H1299 (Lung) | 2.9 ± 0.18 | [1] |
| Indole-Based 4,5-Dihydroisoxazoles | |||
| DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | [2] |
| DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | [2] |
| 4i | Jurkat (Leukemia) | 22.31 ± 1.4 | [2] |
| 4i | HL-60 (Leukemia) | 32.68 ± 5.2 | [2] |
| 4i | HCT-116 (Colon) | 71.13 ± 6.46 | [2] |
| 4i | MCF-7 (Breast) | 94.68 ± 8.38 | [2] |
| 4i | A2780 (Ovarian) | 46.27 ± 5.95 | [2] |
| Isoxazolo[5,4-b]pyridine Derivatives | |||
| 2 | MCF-7 (Breast) | 152.56 µg/mL | [3] |
| 5 | MCF-7 (Breast) | 161.08 µg/mL | [3] |
| Methylenebis-isoxazolo[4,5-b]azepines | |||
| 9h | Breast Cancer Cell Line | Potent Activity | [4] |
| 9i | Breast Cancer Cell Line | Potent Activity | [4] |
Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the isoxazoloindole compounds and incubate for 48 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
This dual staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
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Cell Treatment: Treat cells with the desired concentration of the isoxazoloindole compound for the specified time.
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Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in 100 µL of PBS and add 1 µL of AO/EB stain (100 µg/mL each).
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Visualization: Immediately place 10 µL of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.
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Viable cells: Green nuclei with intact structure.
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Early apoptotic cells: Green nuclei with condensed or fragmented chromatin.
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Late apoptotic cells: Orange to red nuclei with condensed or fragmented chromatin.
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Necrotic cells: Orange to red nuclei with a swollen appearance.
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This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
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Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
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Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
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Treatment and Imaging: Wash the cells with PBS to remove debris and add fresh medium containing the test compound. Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
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Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Signaling Pathways in Anticancer Activity
Isoxazoloindole compounds appear to exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Certain isoxazoloindole derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Quantitative Data for Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Sulfonamide Isoxazolo[5,4-b]pyridines | |||
| 2 | Pseudomonas aeruginosa | 47 | [3] |
| 5 | Pseudomonas aeruginosa | 44 | [3] |
| Indole Derivatives | |||
| 2c | Bacillus subtilis | 3.125 | [5] |
| 3c | Bacillus subtilis | 3.125 | [5] |
| 1b, 2b-d, 3b-d | Candida albicans | 3.125 | [5] |
| Methylenebis-isoxazolo[4,5-b]azepines | |||
| 9h | Various Bacteria & Fungi | Potent Activity | [4] |
| 9i | Various Bacteria & Fungi | Potent Activity | [4] |
Experimental Protocol for Antimicrobial Activity Assessment
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
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Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).
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Serial Dilution: Perform a two-fold serial dilution of the isoxazoloindole compound in a 96-well microtiter plate containing broth medium.
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Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
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Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Activity
Isoxazoloindole compounds have emerged as potential neuroprotective agents, with studies suggesting their ability to inhibit key enzymes involved in neurodegenerative diseases like Alzheimer's disease.
Quantitative Data for Neuroprotective Activity
The inhibitory activity against cholinesterase enzymes is a key indicator of potential therapeutic benefit in Alzheimer's disease.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Indole-isoxazole Carbohydrazides | |||
| 5d | Acetylcholinesterase (AChE) | 29.46 ± 0.31 | [6] |
| Tetrahydroquinoline-Isoxazole Hybrids | |||
| 4a | Acetylcholinesterase (AChE) | 8.32 ± 0.32 | [7] |
| 4e | Acetylcholinesterase (AChE) | 16.43 ± 1.13 | [7] |
| 4m | Acetylcholinesterase (AChE) | 13.23 ± 1.42 | [7] |
Experimental Protocol for Neuroprotective Activity Assessment
This spectrophotometric method is widely used to measure cholinesterase activity.
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Enzyme and Substrate Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
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Inhibition Assay: Pre-incubate the enzyme with various concentrations of the isoxazoloindole compound for a specific period.
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Reaction Initiation: Initiate the reaction by adding the substrate and DTNB. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
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Absorbance Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm.
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IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways in Neuroprotective Activity
The neuroprotective effects of isoxazoloindoles may be mediated through the modulation of signaling pathways like the MAPK pathway and by reducing oxidative stress.
Antioxidant Activity
Several isoxazoloindole derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidant agents to combat oxidative stress.
Quantitative Data for Antioxidant Activity
The antioxidant capacity is often quantified by the IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | IC50 (µg/mL) | Reference |
| Mannich Bases of Isoxazoline | ||
| 3c | 14.56 ± 0.59 | [8] |
| 3a | 15.74 ± 0.48 | [8] |
| 3g | 15.35 ± 1.00 | [8] |
| Fluorophenyl-isoxazole-carboxamides | ||
| 2a | 0.45 ± 0.21 | [9] |
| 2c | 0.47 ± 0.33 | [9] |
| Isoxazoline Derivatives | ||
| 4i | 106.42 | [2] |
| 4h | >106.42 | [2] |
Experimental Protocol for Antioxidant Activity Assessment
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the DPPH solution.
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Reaction Mixture: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
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Sample Incubation: Mix various concentrations of the isoxazoloindole compound with the DPPH solution.
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
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Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
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Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of isoxazoloindole compounds and the screening of their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. turkjps.org [turkjps.org]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
